MRTX1133 was developed by Mirati Therapeutics and is classified as a small molecule inhibitor. Its design was informed by prior knowledge of the structural biology of KRAS proteins and their interaction with small molecules. The compound's efficacy has been validated in preclinical models, demonstrating significant anti-tumor activity against KRAS G12D mutant xenografts .
The synthesis of MRTX1133 involves several key steps that utilize established organic chemistry techniques. The process begins with the formation of a pyrido[4,3-d]pyrimidine scaffold, which is critical for the compound's biological activity. Subsequent modifications include the introduction of various substituents to enhance binding interactions with the KRAS G12D protein.
MRTX1133 has a complex molecular structure characterized by its unique pyrido[4,3-d]pyrimidine backbone. The molecular formula is CHNO, with a molecular weight of approximately 600.65 g/mol.
MRTX1133 undergoes various chemical reactions that are pivotal for its synthesis and biological activity:
MRTX1133 exerts its therapeutic effects by selectively inhibiting the KRAS G12D mutant protein. The mechanism involves:
The physical and chemical properties of MRTX1133 are crucial for understanding its pharmacokinetics and therapeutic potential:
Property | Value |
---|---|
Molecular Weight | 600.65 g/mol |
Log P | 4.61 |
Hydrogen Bond Donor | 2 |
Hydrogen Bond Acceptor | 11 |
Rotatable Bonds | 6 |
Polar Surface Area | 85.05 Ų |
pK | 7.98 |
Caco-2 Permeability (A-B) | <0.48 × 10⁻⁶ cm/s |
Caco-2 Permeability (B-A) | 8.05 × 10⁻⁶ cm/s |
Efflux Ratio | >16.8 |
Half-life in Mouse Liver | 38.5 min |
Clearance Rate (Liver) | 143 mL/min/kg |
Absolute Bioavailability | 0.5% |
These properties indicate that while MRTX1133 has favorable lipophilicity, its bioavailability may be limited, necessitating further optimization for clinical application .
MRTX1133 holds significant promise for therapeutic applications, particularly in oncology:
The ongoing research into MRTX1133 continues to reveal insights into its efficacy and safety profile, paving the way for potential clinical applications in targeted cancer therapy .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3